2-(p-Tolylethynyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Tolylethynyl)-1,1’-biphenyl is an organic compound that features a biphenyl core with a p-tolylethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(p-Tolylethynyl)-1,1’-biphenyl involves the coupling of 2-bromo-1,1’-biphenyl with p-tolylethyne using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Continuous flow reactors and microreactors can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolylethynyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride for bromination reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-(p-Tolylethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(p-Tolylethynyl)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various coupling and substitution reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolylethynyl)aniline: Similar structure with an aniline group instead of a biphenyl core.
2-(p-Tolylethynyl)benzaldehyde: Contains a benzaldehyde group instead of a biphenyl core.
2-(p-Tolylethynyl)benzoic acid: Features a carboxylic acid group instead of a biphenyl core.
Uniqueness
2-(p-Tolylethynyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional stability and rigidity compared to similar compounds with single aromatic rings. This structural feature can enhance its performance in applications such as organic semiconductors and light-emitting diodes .
Properties
Molecular Formula |
C21H16 |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-methyl-4-[2-(2-phenylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C21H16/c1-17-11-13-18(14-12-17)15-16-20-9-5-6-10-21(20)19-7-3-2-4-8-19/h2-14H,1H3 |
InChI Key |
NUQRAHIFRFQMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.